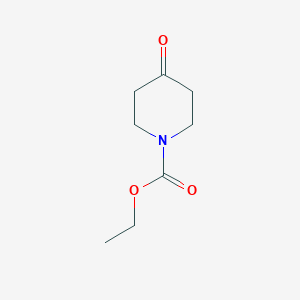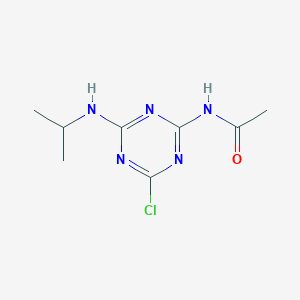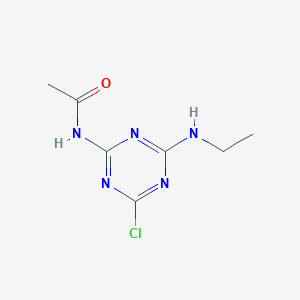
2-甲基四氢呋喃-3-硫醇
描述
2-Methyltetrahydrofuran-3-thiol is a sulfur-containing flavor compound mainly used in meat flavorings . It was originally found in broth and is a degradation product of vitamin B1 . It has a strong meat flavor and barbecue flavor after being diluted .
Synthesis Analysis
2-Methyltetrahydrofuran-3-thiol can be synthesized from 3-Acetyl-1-propanol .Molecular Structure Analysis
The molecular formula of 2-Methyltetrahydrofuran-3-thiol is C5H10OS . Its average mass is 118.197 Da and its monoisotopic mass is 118.045235 Da .Chemical Reactions Analysis
2-Methyltetrahydrofuran-3-thiol is a sulfur-containing flavor compound mainly used in meat flavorings . It is also used in various organometallic transformations .Physical And Chemical Properties Analysis
2-Methyltetrahydrofuran-3-thiol is a colorless to light yellow liquid . It has a specific gravity of 1.04 g/mL at 25 °C . It has an odor at 0.1% PG and a taste at 0.1-0.5 ppm .科学研究应用
2-Methyltetrahydrofuran-3-thiol: A Comprehensive Analysis of Scientific Research Applications:
Flavor Enhancement in Food Products
2-Methyltetrahydrofuran-3-thiol is widely recognized for its role as a flavor compound. It imparts a meaty taste and is used in flavor formulations for meat, seafood, dairy, chocolate, and coffee. Its unique properties allow it to provide roast beef, chicken, onion, turkey notes, and garlic nuances to various food applications such as coffee, gravy, soup, and more .
Organic Synthesis Solvent
This compound has potential applications as a solvent for organic synthesis. Its properties make it a promising alternative to commonly used petroleum solvents for the extraction of natural products .
Sensory Properties in Flavor Chemistry
The sensory properties of 2-Methyltetrahydrofuran-3-thiol are significant in flavor chemistry. Research into its enantioselective syntheses and sensory characteristics can lead to the development of new flavors and enhance existing ones .
安全和危害
作用机制
Target of Action
2-Methyltetrahydrofuran-3-thiol, also known as 2-Methyl-3-tetrahydrofuranthiol, is a sulfur-containing flavor compound . It primarily targets the olfactory receptors in the human body, which play a crucial role in the perception of smell .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This response is then transmitted to the brain, resulting in the perception of a specific smell, in this case, a meaty odor .
Biochemical Pathways
The downstream effects of this interaction can influence the perception and flavor profile of food products .
Pharmacokinetics
Its metabolism and excretion would occur via the standard pathways for xenobiotics .
Result of Action
The primary result of the action of 2-Methyltetrahydrofuran-3-thiol is the perception of a meaty flavor. This is due to its interaction with olfactory receptors, leading to a neural response that is interpreted by the brain as a specific smell .
属性
IUPAC Name |
2-methyloxolane-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPHPBLAKVZXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866614 | |
| Record name | Tetrahydro-2-methyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; roasted meat, sulfurous onion aroma | |
| Record name | 2-Methyl-3-tetrahydrofuranthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
163.00 to 168.00 °C. @ 760.00 mm Hg | |
| Record name | Tetrahydro-2-methyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-3-tetrahydrofuranthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.042-1.049 | |
| Record name | 2-Methyl-3-tetrahydrofuranthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyltetrahydrofuran-3-thiol | |
CAS RN |
57124-87-5 | |
| Record name | 2-Methyltetrahydrofuran-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57124-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-methyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057124875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-2-methyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyltetrahydrofuran-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydro-2-methyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the sensory properties of 2-MTHF-3-thiol?
A1: 2-MTHF-3-thiol possesses a pleasant "meaty" aroma and was identified for the first time in wine []. Interestingly, its trans isomer (trans-2-MTHF-3-thiol) exhibits a lower odor detection threshold (55 ng/L) in model wine compared to the racemic mixture []. Furthermore, a synergistic effect on the overall "meaty" aroma was observed when 2-MTHF-3-thiol was present alongside another known "meaty" aroma compound, 2-methyl-3-furanthiol [].
Q2: How is 2-MTHF-3-thiol synthesized, and are there efforts to improve its production?
A2: One method for synthesizing 2-MTHF-3-thiol starts from (E)-3-penten-1-ol. The synthesis involves the conversion of (E)-3-penten-1-ol to either cis- or trans-2-methyl-3-hydroxytetrahydrofuran, followed by mesylation and nucleophilic substitution with thioacetic acid (AcSH) [].
Q3: What analytical techniques are employed in the identification and quantification of 2-MTHF-3-thiol in wine?
A3: Identifying and quantifying 2-MTHF-3-thiol in wine samples relies on advanced analytical techniques. Initially, silver-ion (Ag+) solid-phase extraction is employed to extract the volatile sulfur compounds from the complex wine matrix []. Following extraction, gas chromatography techniques, including cryogenic heart-cutting multidimensional gas chromatography mass spectrometry/olfactometry (GC-MS/O) and comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS), are employed to separate and identify the volatile compounds present in the extract []. For accurate quantification, a highly sensitive and specific method utilizing ultra-high-performance liquid chromatography coupled with quadrupole Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) is utilized []. This approach enables the precise measurement of trans-2-MTHF-3-thiol, 2-methyl-3-furanthiol, and 2-furfuryl thiol concentrations at nanogram-per-liter levels in wine samples [].
Q4: Are there any known alternatives or substitutes for 2-MTHF-3-thiol in creating specific flavor profiles?
A4: While the provided research focuses mainly on 2-MTHF-3-thiol, the simultaneous presence of 2-methyl-3-furanthiol, another "meaty" aroma compound, and their additive effect in Bordeaux wines, suggests a potential area for exploring alternatives and substitutes []. Investigating similar sulfur-containing heterocyclic compounds and their sensory interactions could lead to discovering new flavoring agents for various applications, including food and beverages. Further research is needed to identify compounds with similar sensory profiles and to evaluate their potential as substitutes for 2-MTHF-3-thiol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)







